molecular formula C16H27ClN4O9 B15132264 H-Val-gly-asp-glu-OH

H-Val-gly-asp-glu-OH

Cat. No.: B15132264
M. Wt: 454.9 g/mol
InChI Key: NCBRWMUETOMIOB-UYNHQEOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Val-gly-asp-glu-OH is a tetrapeptide composed of four amino acids: valine, glycine, aspartic acid, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-gly-asp-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences.

Chemical Reactions Analysis

Types of Reactions

H-Val-gly-asp-glu-OH: can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds in the presence of water.

    Oxidation: Oxidative modifications, particularly on amino acids like methionine and cysteine.

    Reduction: Reduction of disulfide bonds in peptides containing cysteine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation/Reduction: Modified peptides with altered functional groups.

Scientific Research Applications

H-Val-gly-asp-glu-OH: has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism by which H-Val-gly-asp-glu-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. For instance, peptides can bind to G-protein coupled receptors (GPCRs), initiating signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

H-Val-gly-asp-glu-OH: can be compared to other tetrapeptides like H-Lys-Ala-Val-Gly-OH . While both are tetrapeptides, their amino acid composition and sequence confer unique properties and biological activities. This compound contains acidic amino acids (aspartic acid and glutamic acid), which may influence its solubility and interaction with other molecules.

List of Similar Compounds

  • H-Lys-Ala-Val-Gly-OH
  • H-Gly-Ala-Val-Glu-OH
  • H-Ala-Val-Gly-Asp-OH

These peptides share structural similarities but differ in their specific sequences and functional properties.

Properties

Molecular Formula

C16H27ClN4O9

Molecular Weight

454.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid;hydrochloride

InChI

InChI=1S/C16H26N4O9.ClH/c1-7(2)13(17)15(27)18-6-10(21)19-9(5-12(24)25)14(26)20-8(16(28)29)3-4-11(22)23;/h7-9,13H,3-6,17H2,1-2H3,(H,18,27)(H,19,21)(H,20,26)(H,22,23)(H,24,25)(H,28,29);1H/t8-,9-,13-;/m0./s1

InChI Key

NCBRWMUETOMIOB-UYNHQEOZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.Cl

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N.Cl

Origin of Product

United States

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